(Z)-3-(4-chlorophenyl)-N-(2-methoxy-4-nitrophenyl)prop-2-enamide
Overview
Description
(Z)-3-(4-chlorophenyl)-N-(2-methoxy-4-nitrophenyl)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of a double bond conjugated with an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(4-chlorophenyl)-N-(2-methoxy-4-nitrophenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and 2-methoxy-4-nitroaniline.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a condensation reaction between 4-chlorobenzaldehyde and 2-methoxy-4-nitroaniline in the presence of a base such as sodium hydroxide.
Cyclization: The intermediate undergoes cyclization to form the desired enamide compound. This step may require specific reaction conditions, such as elevated temperatures and the use of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(4-chlorophenyl)-N-(2-methoxy-4-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in different chemical properties.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(4-chlorophenyl)-N-(2-methoxy-4-nitrophenyl)prop-2-enamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
The compound may have potential applications in biological research, particularly in the study of enzyme interactions and protein binding. Its structural features make it a candidate for investigating molecular recognition processes.
Medicine
In medicine, this compound could be explored for its pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its reactivity and functional groups make it suitable for various applications.
Mechanism of Action
The mechanism of action of (Z)-3-(4-chlorophenyl)-N-(2-methoxy-4-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(Z)-3-(4-bromophenyl)-N-(2-methoxy-4-nitrophenyl)prop-2-enamide: Similar structure with a bromine atom instead of chlorine.
(Z)-3-(4-chlorophenyl)-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide: Similar structure with a hydroxy group instead of a methoxy group.
(Z)-3-(4-chlorophenyl)-N-(2-methoxy-4-aminophenyl)prop-2-enamide: Similar structure with an amino group instead of a nitro group.
Uniqueness
The uniqueness of (Z)-3-(4-chlorophenyl)-N-(2-methoxy-4-nitrophenyl)prop-2-enamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(Z)-3-(4-chlorophenyl)-N-(2-methoxy-4-nitrophenyl)prop-2-enamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O4/c1-23-15-10-13(19(21)22)7-8-14(15)18-16(20)9-4-11-2-5-12(17)6-3-11/h2-10H,1H3,(H,18,20)/b9-4- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMLAEJFAJMUGR-WTKPLQERSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C=CC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)/C=C\C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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